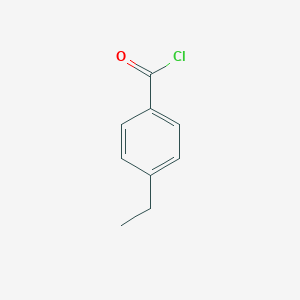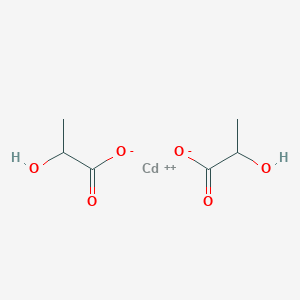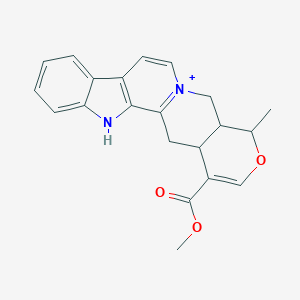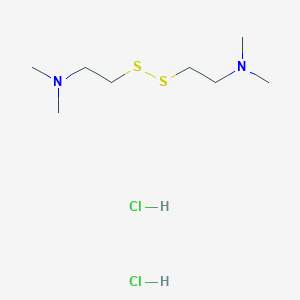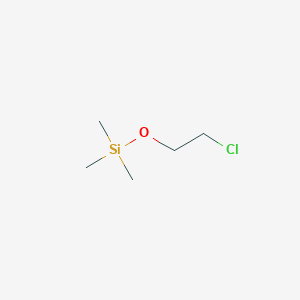
2-Chloroethoxytrimethylsilane
Übersicht
Beschreibung
Chlorotrimethylsilane, also known as TMSCl, is a versatile reagent widely used in organic synthesis. It is a silylating agent that can transform various functional groups into more reactive or protective derivatives. TMSCl is also employed as a catalyst or mediator in numerous chemical reactions, enhancing the efficiency and selectivity of synthetic processes.
Synthesis Analysis
The synthesis of chlorotrimethylsilane derivatives and related compounds often involves the use of Grignard reagents. For instance, 2-(trifluoromethyl)allyltrimethylsilane is prepared by reacting ethyl trifluoroacetate with (trimethylsilyl)methylmagnesium chloride, showcasing the utility of TMSCl in introducing functional groups like the trifluoromethyl group into organic molecules . Additionally, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones is facilitated by a catalytic system comprising 1-methylimidazolium hydrogen sulfate and a catalytic amount of chlorotrimethylsilane, highlighting its role in catalysis .
Molecular Structure Analysis
The molecular structure of chlorotrimethylsilane-based compounds is characterized by the presence of a silicon atom bonded to three methyl groups and a functional group, such as a chloride or an organic substituent. This structure imparts unique reactivity patterns, as seen in the synthesis of various organosilicon compounds. For example, the electrochemical silylation of fluoroalkenes in the presence of chlorotrimethylsilane leads to the formation of (fluorovinyl)trimethylsilanes, indicating the role of TMSCl in facilitating the introduction of silicon into organic molecules .
Chemical Reactions Analysis
Chlorotrimethylsilane participates in a wide range of chemical reactions. It acts as a nitrating agent in the ipso-nitration of arylboronic acids to produce nitroarenes , and as an oxidant in the conversion of thiols and disulfides to sulfonyl chlorides . TMSCl also serves as a Lewis acid mediator in allylic alkylation and promotes the asymmetric Michael reaction of chiral lithioenamines . Furthermore, it is involved in the oxidation of alcohols to carbonyl compounds and the cleavage of oximes .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorotrimethylsilane and its derivatives are crucial for their application in synthesis. TMSCl is a mild and efficient reagent, as evidenced by its use in the oxidative conversion of thiols to sulfonyl chlorides . It is also employed in the gas chromatographic analysis of fats and oils, where it transforms triglycerides into volatile fatty esters, demonstrating its utility in analytical chemistry . The reactivity of TMSCl with Grignard reagents to produce 3-(trimethylsilyl)-2-alkanones and 2-(trimethylsilyl)-1-alkanols further exemplifies its chemical versatility .
Wissenschaftliche Forschungsanwendungen
1. Synthesis Applications
2-Chloroethoxytrimethylsilane, a derivative of chlorotrimethylsilane (TMSCl), has been widely utilized in various synthesis applications. For instance, it's an efficient promoter in the Biginelli reaction, which is a multi-component chemical reaction used in organic chemistry. This reaction involves the synthesis of dihydropyrimidinones and is facilitated by the presence of 2-Chloroethoxytrimethylsilane, which enhances the yield and efficiency of the process (Ryabukhin et al., 2010).
2. Organic Synthesis
Chlorotrimethylsilane, a related compound, is known for its role in organic synthesis. It acts as a promoter and water scavenger in the Knoevenagel condensations, which is a reaction involving the condensation of aldehydes with methylene active compounds. This process is key in creating diverse combinatorial libraries for further research in organic chemistry (Ryabukhin et al., 2007).
3. Catalysis
In the realm of catalysis, 2-Chloroethoxytrimethylsilane has been effective as a catalyst in the allylic alkylation of 1,3-diaryl-2-propenyl acetates using a diethylzinc reagent. This reaction results in the efficient transformation of these acetates to 1,3-diarylpent-1-enes (Deng et al., 2014).
4. Ligand Systems
An innovative application is found in the synthesis of immobilized-polysiloxane ligand systems. 2-Chloroethoxytrimethylsilane is used in the formation of these systems, which have shown high capacities for metal ion uptake, demonstrating its utility in complexing and chelation chemistry (El-Ashgar et al., 2007).
5. Deoxygenation Reactions
Another significant application is in selective metal-free deoxygenation reactions. The combination of chlorotrimethylsilane with sodium iodide, a reaction system akin to that involving 2-Chloroethoxytrimethylsilane, has been successfully employed for the deoxygenation of unsymmetrical 1,2-dicarbonyl compounds, showing its potential in selective reduction processes (Yuan et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloroethoxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIMFTWFNLSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294467 | |
| Record name | 2-Chloroethoxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethoxytrimethylsilane | |
CAS RN |
18157-17-0 | |
| Record name | 18157-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroethoxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroethoxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



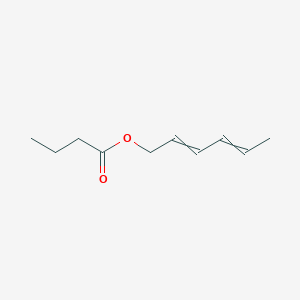
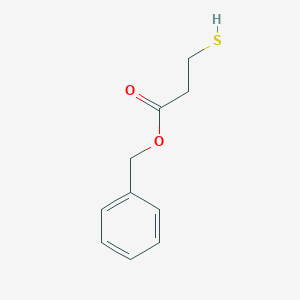
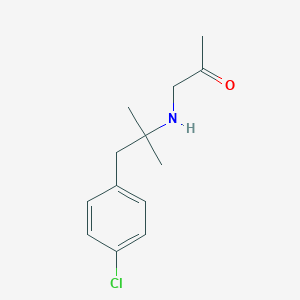
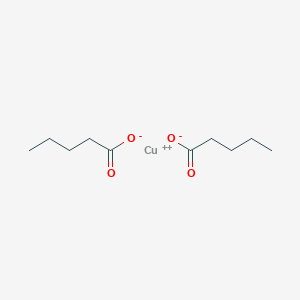
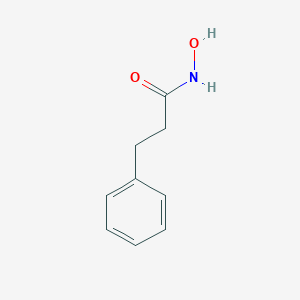
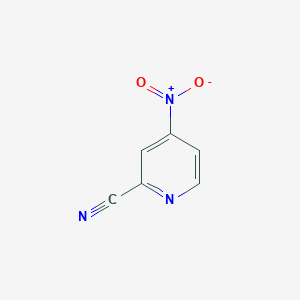
![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
